(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound “(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a triazole derivative featuring a 1,2,3-triazole core substituted with a 4-chlorophenyl group at the N1 position, a methyl group at the C5 position, and a (2,5-dimethylphenyl)methyl ester at the C4 carboxylate position. Its structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science. Triazole derivatives are widely studied for their biological activity, thermal stability, and structural versatility, often modulated by substituent effects .
Properties
IUPAC Name |
(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-4-5-13(2)15(10-12)11-25-19(24)18-14(3)23(22-21-18)17-8-6-16(20)7-9-17/h4-10H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXKLPLKFQJJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Core Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition
Preparation of 1-(4-Chlorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid
The triazole core is synthesized via CuAAC between 4-chlorophenyl azide and a methyl-substituted propiolic acid derivative.
Reaction Conditions
- Azide Synthesis : 4-Chlorophenyl azide is prepared by diazotization of 4-chloroaniline with sodium nitrite in hydrochloric acid, followed by reaction with sodium azide.
- Alkyne Component : Methylpropiolic acid (HC≡C(CH3)COOH) serves as the alkyne, introducing the methyl group at position 5 during cycloaddition.
- Catalytic System : CuSO4·5H2O (0.02 mmol) and sodium ascorbate (0.02 mmol) in a 1:1 mixture of tert-butanol and water.
- Reaction Time : 48 hours at room temperature.
Work-Up and Purification
Esterification of the Carboxylic Acid
Activation and Coupling with (2,5-Dimethylphenyl)methanol
The carboxylic acid is esterified using (2,5-dimethylphenyl)methanol under carbodiimide-mediated conditions.
Reaction Protocol
- Activation : The carboxylic acid (0.2 mmol) is dissolved in dry dichloromethane (DCM, 4 mL) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 0.24 mmol) and hydroxybenzotriazole (HOBt, 0.24 mmol).
- Nucleophile : (2,5-Dimethylphenyl)methanol (0.24 mmol) and 4-dimethylaminopyridine (DMAP, 0.02 mmol) are added.
- Reaction Time : 12–24 hours at room temperature under nitrogen.
Purification
Alternative Synthetic Routes
Electrochemical Click Chemistry (e-CLICK)
Optimization and Scale-Up Strategies
Catalytic Enhancements
Analytical Validation
Challenges and Solutions
Regioselectivity in Triazole Formation
Chemical Reactions Analysis
Types of Reactions
(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analysis and Crystallography
The compound’s crystal structure can be inferred to adopt a planar triazole ring system, with substituents influencing packing and intermolecular interactions. Tools like SHELXL and WinGX are critical for refining such structures, particularly for resolving anisotropic displacement parameters and hydrogen bonding networks .
Comparison of Physicochemical Properties
The table below compares key properties of the target compound with structurally related triazole derivatives:
| Property | Target Compound | 1-(4-Fluorophenyl)-5-methyltriazole-4-carboxylate | 1-Phenyl-5-ethyltriazole-4-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~370 (calculated) | ~355 | ~321 |
| Substituent Effects | Chlorine (electron-withdrawing), methyl (steric) | Fluorine (electronegative) | Ethyl (lipophilic) |
| Solubility | Low (non-polar substituents dominate) | Moderate (polar F enhances water interaction) | Very low (increased hydrophobicity) |
| Thermal Stability | High (Cl and methyl stabilize crystal lattice) | Moderate | Low (flexible ethyl reduces packing) |
Notes:
- Chlorine’s electron-withdrawing nature may enhance stability via resonance, while methyl groups contribute to steric shielding of the triazole core .
- Fluorine analogs often exhibit higher solubility due to polarity but lower thermal resilience compared to chlorine derivatives .
Electronic and Thermodynamic Profiles
Density functional theory (DFT) studies, as described by Becke (1993), are essential for evaluating electronic properties. For the target compound:
- Thermochemical Stability : Methyl groups at the 2,5-positions of the phenyl ring likely reduce entropy-driven decomposition, as seen in similar esters .
Comparatively, fluorophenyl-substituted triazoles exhibit broader HOMO-LUMO gaps but higher dipole moments, favoring interactions in polar solvents .
Biological Activity
The compound (2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential applications in medicine and industry.
Synthesis
The synthesis of this compound typically involves a multi-step process, primarily utilizing the Huisgen 1,3-dipolar cycloaddition reaction , which is a hallmark of "click chemistry" techniques. The general synthetic route includes:
- Preparation of Azide : This is achieved by reacting 4-chlorophenylamine with sodium nitrite and hydrochloric acid to form a diazonium salt, subsequently treated with sodium azide.
- Preparation of Alkyne : The alkyne precursor is synthesized from 2,5-dimethylbenzyl bromide through a reaction with sodium acetylide.
The reaction conditions are often mild and can be catalyzed by copper(I) salts to enhance yield and efficiency .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity . For instance, studies have reported that triazole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as:
- Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis. Compounds have shown IC50 values in the low micromolar range against cell lines such as MCF-7 and HCT-116 .
- Induction of Apoptosis : Some derivatives trigger programmed cell death in cancer cells by interacting with specific molecular targets .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties . It has been tested against various bacterial strains including Escherichia coli and Staphylococcus aureus, showing effective inhibition rates. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
The biological activity of this compound can be attributed to its structural features:
- Triazole Ring : This moiety allows for interactions with enzymes or receptors, potentially modulating their activity.
- Chloro and Dimethyl Groups : These substituents may enhance binding affinity to biological targets due to their electronic properties and steric effects .
Case Studies
Several studies have highlighted the efficacy of triazole derivatives:
- Antiproliferative Effects : In one study, triazole derivatives were tested against multiple cancer cell lines, revealing that certain compounds had IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antibacterial Testing : Another study evaluated the antimicrobial activity against common pathogens. Results indicated that modifications in the phenyl rings significantly affected the potency against bacteria .
Q & A
Q. What are the established synthetic routes for preparing (2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?
The synthesis typically involves multi-step procedures:
- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a substituted alkyne and an azide precursor.
- Step 2 : Esterification of the triazole-4-carboxylic acid intermediate with (2,5-dimethylphenyl)methanol under acidic or coupling conditions (e.g., DCC/DMAP).
- Step 3 : Purification via column chromatography or recrystallization to achieve high purity (>95%) .
Key Considerations :
- Functional group compatibility (e.g., stability of chlorophenyl groups under reaction conditions).
- Use of anhydrous solvents and inert atmospheres to prevent side reactions.
| Synthetic Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Triazole formation | CuSO₄·5H₂O, sodium ascorbate, H₂O/THF | 60–75% |
| Esterification | DCC, DMAP, CH₂Cl₂ | 70–85% |
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of the triazole ring and substituent positions.
- X-ray Crystallography : SHELXL refinement (via WinGX/ORTEP interfaces) to resolve molecular geometry and packing motifs .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
Example Workflow :
- Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane).
- Collect diffraction data using a Bruker D8 Venture system.
- Refine using SHELXL with anisotropic displacement parameters for non-H atoms .
Advanced Research Questions
Q. How can researchers resolve contradictions in hydrogen-bonding patterns observed in crystal structures?
- Perform graph set analysis (Etter’s formalism) to classify hydrogen-bonding motifs (e.g., chains, rings) and identify packing inconsistencies .
- Compare experimental data with computational predictions (e.g., Mercury CSD or CrystalExplorer).
- Re-refine diffraction data using SHELXL’s TWIN/BASF commands to address twinning or disorder .
Case Study :
- Discrepancies in H-bond donor/acceptor distances may arise from thermal motion. Apply Hirshfeld surface analysis to visualize intermolecular interactions .
Q. What computational strategies predict the compound’s biological activity and target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes or kinases.
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity data from analogous triazoles .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories.
Validation :
- Compare docking scores with experimental IC₅₀ values from enzymatic assays .
Q. How can synthetic pathways be optimized for scalability and reproducibility?
- DOE (Design of Experiments) : Vary catalyst loading (CuI vs. CuSO₄), solvent polarity (DMF vs. THF), and temperature (25°C vs. 60°C) to identify robust conditions.
- In-line Analytics : Use FTIR or ReactIR to monitor reaction progress and minimize byproducts.
- Green Chemistry : Replace toxic solvents (CH₂Cl₂) with cyclopentyl methyl ether (CPME) .
Table : Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (CuSO₄) | 5–10 mol% | +15% efficiency |
| Temperature | 50–60°C | Reduces reaction time by 30% |
Q. How should researchers address discrepancies in crystallographic data refinement?
- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions .
- Disorder Modeling : Apply PART instructions to split occupancy for overlapping atoms.
- Validation Tools : Check R1/wR2 convergence and ADPs using PLATON’s validation suite .
Example :
Q. What strategies validate the reproducibility of synthetic protocols?
- Interlaboratory Studies : Collaborate with independent labs to replicate procedures.
- Batch Analysis : Compare NMR/LCMS data across multiple synthetic batches.
- Crystallographic Cross-Check : Confirm molecular structure via independent crystal growth and refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
